Chlorodiethylisopropylsilane is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their behaviors, which can be extrapolated to understand the potential characteristics and applications of chlorodiethylisopropylsilane. For instance, polysiloxanes containing chloropropyl groups, which are structurally related to chlorodiethylisopropylsilane, have been synthesized and studied for their thermal stability and degradation mechanisms2. This information can be useful in hypothesizing the behavior of chlorodiethylisopropylsilane under similar conditions.
The study on polysiloxanes containing chloropropyl groups provides insights into the potential application of chlorodiethylisopropylsilane in enhancing the thermal stability of polymers. The introduction of chloropropyl groups was found to influence the thermal degradation process, suggesting that chlorodiethylisopropylsilane could be used to modify the thermal properties of silicon-containing polymers, potentially leading to materials with improved high-temperature performance2.
Although chlorodiethylisopropylsilane is not directly mentioned, chlorhexidine (CHX), a compound with antiseptic properties, has been studied for its cytotoxic effects in medical and dental applications1. The intrinsic mechanism of CHX-induced cytotoxicity was explored, revealing that it may induce cell death via endoplasmic reticulum (ER) stress. While chlorodiethylisopropylsilane is a different compound, the study of CHX's mechanism of action could provide a framework for understanding how chlorodiethylisopropylsilane might interact with biological systems, particularly if it shares similar antiseptic properties.
Chlorodiethylisopropylsilane is classified as an organosilicon compound, specifically a chlorosilane. It has the chemical formula and a molecular weight of 164.75 g/mol. The compound is available commercially, with a purity of at least 97% from suppliers such as Sigma-Aldrich and VWR . Its CAS number is 107149-56-4, which uniquely identifies it in chemical databases.
Chlorodiethylisopropylsilane can be synthesized through various methods, primarily involving the chlorination of diethylisopropylsilane. One common method utilizes thionyl chloride () as the chlorinating agent. The reaction can be summarized as follows:
This reaction typically occurs under reflux conditions to ensure complete conversion, with the reaction temperature and time varying based on specific laboratory conditions. The yield of chlorodiethylisopropylsilane can be optimized by controlling the stoichiometry of the reactants and the reaction environment.
The molecular structure of chlorodiethylisopropylsilane features a silicon atom bonded to two ethyl groups, one isopropyl group, and one chlorine atom. The linear formula is represented as .
X-ray crystallography or NMR spectroscopy may be employed for detailed structural analysis, confirming the arrangement of atoms within the molecule .
Chlorodiethylisopropylsilane participates in various chemical reactions typical for chlorosilanes. These include:
These reactions are crucial for modifying silicon-containing materials and synthesizing siloxanes .
The mechanism of action for chlorodiethylisopropylsilane primarily involves its reactivity due to the presence of the chlorine atom. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group:
This mechanism is essential in organic synthesis where chlorosilanes are used to introduce silicon into organic molecules .
Chlorodiethylisopropylsilane exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and materials science .
Chlorodiethylisopropylsilane finds extensive use in several scientific fields:
Its versatility makes it valuable in both academic research and industrial applications .
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